molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

1,1,2-Ethanetricarboxylic acid

Cat. No.: B1595586
CAS No.: 922-84-9
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
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Description

1,1,2-Ethanetricarboxylic acid is a useful research compound. Its molecular formula is C5H6O6 and its molecular weight is 162.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227883. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethane-1,1,2-tricarboxylic acid, also known as 1,1,2-Ethanetricarboxylic acid, is a type of carboxylic acid ester

Biochemical Pathways

For instance, tricarboxylic acids are integral to the citric acid cycle (also known as the TCA cycle or Krebs cycle), which is a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16209800 and a boiling point of 2785°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethane-1,1,2-tricarboxylic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point of 278.5°C suggests that it can remain stable under a wide range of temperatures .

Properties

IUPAC Name

ethane-1,1,2-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDAJMGAVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310501
Record name 1,1,2-Ethanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-84-9
Record name 1,2-Ethanetricarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2-Ethanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethane-1,1,2-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction mixture comprising 49.2 g of triethyl 1,1,2-ethanetricarboxylate, 135 ml of 5N sodium hydroxide and 65 ml of water was stirred at 100° C. for 3 hours, then cooled and concentrated to about 150 ml. A 50 ml portion of cold concentrated hydrochloric acid was added and the mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated, giving 12.5 g of 1,1,2-ethanetricarboxylic acid, mp 169°-170° C.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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